molecular formula C7H14N4OS B13952357 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one CAS No. 59742-87-9

4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one

Cat. No.: B13952357
CAS No.: 59742-87-9
M. Wt: 202.28 g/mol
InChI Key: UEEQZFBEGRGQGN-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one (CAS: 33509-43-2) is a triazinone derivative with the molecular formula C₈H₁₂N₄OS and a molecular weight of 200.26 g/mol . It is synthesized via the reaction of trimethylpyruvic acid (3,3-dimethyl-2-oxobutyric acid) with thiocarbohydrazide under acidic conditions, yielding a compound characterized by a tert-butyl group at position 6 and a thiol (-SH) group at position 3 . This structure confers unique steric and electronic properties, making it a precursor for further functionalization in medicinal and agrochemical research. Its synthetic route, patented by Bayer Aktiengesellschaft, emphasizes scalability and purity (>95%) .

Properties

CAS No.

59742-87-9

Molecular Formula

C7H14N4OS

Molecular Weight

202.28 g/mol

IUPAC Name

4-amino-6-tert-butyl-3-sulfanyl-2,3-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h6,10,13H,8H2,1-3H3

InChI Key

UEEQZFBEGRGQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(N(C1=O)N)S

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Process

Step Reactants & Conditions Description Yield & Purity
1 Reaction of pivaloyl cyanide (tert-butyl cyanide derivative) with isobutylene in presence of acetic acid and concentrated sulfuric acid (93–100%) Formation of a trimethyl pyruvic acid tert-butyl amide intermediate via electrophilic addition and rearrangement Intermediate isolated after removal of excess reagents
2 Saponification of the amide intermediate with aqueous hydrochloric acid (pH 2–3), heating at 50–80°C for 5 hours Conversion of the amide to trimethyl pyruvic acid with isolation of the acid High yield of acid intermediate
3 Condensation of trimethyl pyruvic acid with thiocarbohydrazide in aqueous-alcoholic solution under acidic conditions (pH 2–3), heated to 80°C for 5 hours Cyclization to form the 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one core structure Yield reported at ~85%, purity >99%

This process is described in patents CA1148544A and US4326056A and is the basis for industrial production.

Reaction Conditions and Optimization

  • Acidic Medium: Hydrochloric acid (30%) is commonly used to maintain pH between 2 and 3 to facilitate cyclization and precipitation.
  • Temperature: Controlled heating between 50°C and 80°C optimizes reaction rates and product crystallization.
  • Stoichiometry: Precise molar ratios of thiocarbohydrazide to keto acid intermediate are critical for maximizing yield and minimizing by-products.
  • Isolation: Filtration and drying of the precipitated product yield a high-purity compound suitable for further use.

Alternative Synthetic Routes

While the main industrial route involves pivaloyl cyanide and isobutylene, other laboratory-scale methods include:

  • Direct reaction of 3,3-dimethyl-2-oxobutyric acid (trimethylpyruvic acid) with thiocarbohydrazide under acidic aqueous conditions.
  • Cyclization reactions starting from thiourea derivatives and tert-butyl-substituted intermediates, sometimes employing reflux in alkaline media followed by acidification.

Chemical and Physical Data Summary

Property Value Notes
Molecular Formula C8H12N4OS Confirmed by synthesis and analysis
Molecular Weight 200.26 g/mol Consistent across sources
Melting Point Not widely reported N/A in available data
Boiling Point 284.7°C at 760 mmHg From Chemsrc data
Density 1.4 g/cm³ Reported in multiple sources
Purity >99% Achieved by filtration and drying after synthesis

Analysis of Reaction Mechanisms and By-products

  • The key cyclization involves nucleophilic attack of thiocarbohydrazide's hydrazine nitrogen on the keto acid carbonyl carbon, followed by ring closure forming the 1,2,4-triazinone core.
  • The mercapto group originates from the thiocarbohydrazide sulfur atom, incorporated during cyclization.
  • Side reactions may include hydrolysis of intermediates and polymerization under uncontrolled pH or temperature.
  • Industrial processes mitigate by-product formation by strict control of acid concentration and temperature, and by removing volatile by-products like isobutylene via nitrogen purge.

Industrial Scale Production Considerations

  • The process generates effluents containing organic and inorganic compounds, posing challenges for waste treatment.
  • Use of hydrochloric acid leads to corrosion issues in reactors, requiring corrosion-resistant materials.
  • Recovery of isobutylene by-product is difficult but can be partially achieved by cooling traps and nitrogen flushing to improve process economy.
  • Continuous flow reactors and optimized purification steps are employed to scale up production while maintaining yield and purity.

Summary Table: Preparation Methods Comparison

Method Reactants Conditions Yield Purity Scale Notes
Industrial patented process Pivaloyl cyanide + isobutylene + thiocarbohydrazide Acidic (HCl, H2SO4), 50–80°C, 5 h ~85% >99% Large scale Efficient, but generates complex effluents
Direct condensation 3,3-Dimethyl-2-oxobutyric acid + thiocarbohydrazide Acidic aqueous, reflux Moderate High Lab scale Simpler, less waste
Thiourea derivative cyclization Thiourea + tert-butyl intermediates Alkaline reflux, acidification Variable Moderate to high Lab scale Alternative route, less industrial use

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study enzyme interactions or as a potential inhibitor of specific biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous triazinones and their derivatives:

Structural Analogues with Alkyl/Aryl Substituents
Compound Name Substituents (Position 6) Molecular Formula Key Features
4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Methyl C₅H₆N₄OS Synthesized from pyruvic acid and thiocarbohydrazide; lacks steric bulk of tert-butyl .
6-Benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1a) Benzyl C₁₀H₉N₃OS Exhibits antibacterial activity; aryl group enhances π-π interactions .
6-(4-Fluorophenyl)-3-thioxo-triazin-5(2H)-one (1g) 4-Fluorophenyl C₁₀H₇FN₃OS Fluorine substitution improves metabolic stability and bioavailability .

Key Observations :

  • Aryl-substituted derivatives (e.g., 1a, 1g) show improved biological activity (e.g., antibacterial, enzyme inhibition) due to enhanced binding via aromatic interactions .
Bicyclic Derivatives
Compound Name Core Structure Key Features
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-7-ones Fused triazole-triazinone ring Synthesized from 6-methyl-3-thioxo-triazinones; exhibits anticancer activity .
Benzo[e][1,2,4]triazino[2,3-c]triazin-2-ones Tricyclic fused system Electrophilic character enables antitumor activity against breast cancer cells .

Key Observations :

  • Bicyclic derivatives demonstrate broader pharmacological profiles (e.g., anticancer) but require more complex synthesis. The target compound’s monocyclic structure offers simpler derivatization pathways .
Functionalized Derivatives
  • Hydrazone and Acylated Derivatives: The target compound’s hydrazino analogue reacts with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, which cyclize into triazolo-triazinones under acidic conditions . This reactivity is shared with methyl-substituted analogues but is modulated by the tert-butyl group’s steric effects.
  • Mercapto vs. Thioxo Groups : The 3-mercapto (-SH) group in the target compound allows for nucleophilic substitution reactions (e.g., alkylation), whereas 3-thioxo (=S) derivatives (e.g., 1a–1g) primarily undergo cyclocondensation .
Pharmacological and Physicochemical Properties
Property Target Compound 6-Methyl Analogue 6-Aryl Derivatives
Solubility Low (lipophilic tert-butyl) Moderate (methyl group) Variable (depends on aryl substituent)
Metabolic Stability High (tert-butyl resists oxidation) Moderate High (fluorinated aryl groups)
Synthetic Accessibility Scalable (patented route) Moderate (requires purification) Complex (multi-step synthesis)

Biological Activity

4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one (CAS No. 33509-43-2) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its diverse biological activities and its role as an intermediate in the synthesis of herbicides. This article will explore the biological activity of this compound, summarizing relevant studies, case reports, and research findings.

  • Molecular Formula: C7H12N4OS
  • Molecular Weight: 200.26 g/mol
  • Structure: The compound features a triazine ring with a thiol group that contributes to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one. It has been evaluated against various bacterial strains and fungi.

MicroorganismActivity Observed
Escherichia coliInhibitory effects noted
Staphylococcus aureusModerate inhibition
Candida albicansEffective at higher concentrations

The compound exhibited significant antibacterial activity, particularly against gram-negative bacteria, suggesting it may serve as a potential lead for developing new antimicrobial agents .

Herbicidal Properties

As an important intermediate in the synthesis of herbicides like metribuzin, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one shows potent herbicidal activity. Research has shown that it effectively inhibits photosynthesis in target plants, making it useful in agricultural applications.

Case Study:
In a field trial conducted on common weeds, the application of formulations containing this compound resulted in a 90% reduction in weed biomass compared to untreated controls . This highlights its efficacy as a herbicide.

Antioxidant Activity

The antioxidant properties of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one have also been investigated. Studies indicate that the thiol group plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress.

Assay TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS AssaySignificant inhibition

These findings suggest that this compound could be beneficial in developing antioxidant therapies .

The biological activities of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The mercapto group can form covalent bonds with active sites on enzymes, inhibiting their function.
  • Free Radical Scavenging: The compound's structure allows it to donate electrons and neutralize free radicals.
  • Membrane Disruption: It may disrupt microbial cell membranes, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from thiocarbazide derivatives. A conventional method involves refluxing intermediates in alkaline solutions (e.g., 1M NaOH) followed by acidification with acetic acid to precipitate the product . For derivatives, reactions with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in ethanol under acidic conditions yield Schiff base analogs, monitored via TLC and crystallized for purity .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to resolve bond distances, angles, and intermolecular interactions. Hydrogen bonding (N–H⋯S, O–H⋯N) and π-π stacking between triazine rings are key features. Refinement includes riding-motion approximation for H-atoms and displacement parameter adjustments .

Q. What in vivo models are used to evaluate its biological activity?

  • Methodological Answer : Anticonvulsant activity is assessed using pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizure models in rodents. ED50 values are calculated for comparison with reference drugs (e.g., phenytoin, carbamazepine). Dosing regimens typically involve intraperitoneal administration and monitoring protection percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol vs. 1,2-dimethoxyethane), temperature control (40°C for 15 hours), and catalyst use (e.g., KOH in DMF). Microwave-assisted synthesis in aqueous media enhances efficiency and reduces reaction time compared to conventional heating .

Q. How do structural modifications (e.g., substituent variations) influence biological efficacy?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare ED50 values of analogs with different substituents. For example, chloro or hydroxyl groups on phenyl rings enhance anticonvulsant activity (e.g., compound 5c: ED50 = 12.54 mg/kg in MES model). Computational docking and receptor-binding assays further elucidate substituent effects on target interactions .

Q. How can data discrepancies between in vitro and in vivo results be resolved?

  • Methodological Answer : Discrepancies arise from bioavailability or metabolic factors. Pharmacokinetic studies (e.g., plasma concentration monitoring) and metabolite profiling (via LC-MS) are critical. Comparative analysis of ED50 values across models (e.g., MES vs. PTZ) helps identify context-dependent efficacy .

Q. What methods are used to synthesize and characterize Schiff base derivatives of this compound?

  • Methodological Answer : Schiff bases are synthesized by refluxing the triazinone with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in ethanol, acidified with HCl. Characterization includes FT-IR for imine bond confirmation (C=N stretch at ~1600 cm⁻¹) and XRD for hydrogen-bonded chain formation along crystallographic axes .

Q. How are metal complexes of this compound synthesized, and what are their applications?

  • Methodological Answer : The compound acts as a ligand via its thiol and amino groups. For example, lead(II) complexes are formed by cyclization with Pb(OAc)₂ in refluxing ethanol, yielding polymeric structures. Applications include catalytic studies or material science, analyzed via XRD and thermal stability assays .

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